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Compound Name:
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Aminobenzoyl)amino]benzoic acid

Cat. No.: B1269669 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-[(4-Aminobenzoyl)amino]benzoic acid, also known as N-(4-aminobenzoyl)-

anthranilic acid, and its derivatives are important scaffolds in medicinal chemistry. Anthranilic

acid derivatives serve as fundamental structures for various non-steroidal anti-inflammatory

drugs and other biologically active compounds.[1][2][3][4] The synthetic protocol outlined below

describes a reliable two-step process for the preparation of the parent compound, starting from

2-aminobenzoic acid (anthranilic acid) and 4-nitrobenzoyl chloride. This common intermediate

can then be further modified to produce a wide range of derivatives. The described

methodology involves an initial acylation reaction to form an amide bond, followed by the

reduction of a nitro group to the corresponding primary amine.

I. Overall Synthetic Scheme
The synthesis proceeds in two main steps:

Acylation: Reaction of 2-aminobenzoic acid with 4-nitrobenzoyl chloride to yield 2-[(4-

nitrobenzoyl)amino]benzoic acid.

Reduction: Reduction of the nitro group of the intermediate compound to yield the final

product, 2-[(4-aminobenzoyl)amino]benzoic acid.
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II. Experimental Protocols
A. Materials and Equipment

Reagents: 2-aminobenzoic acid, 4-nitrobenzoyl chloride, Pyridine, Dichloromethane (DCM),

Hydrochloric acid (HCl), Tin(II) chloride dihydrate (SnCl₂·2H₂O), Ethanol, Sodium

bicarbonate (NaHCO₃), Anhydrous sodium sulfate (Na₂SO₄), Deionized water.

Equipment: Round-bottom flasks, magnetic stirrer with stir bars, heating mantle, reflux

condenser, ice bath, Buchner funnel and flask, rotary evaporator, standard laboratory

glassware (beakers, graduated cylinders, Erlenmeyer flasks), pH paper, Thin-Layer

Chromatography (TLC) plates (silica gel 60 F254).

B. Protocol 1: Synthesis of 2-[(4-Nitrobenzoyl)amino]benzoic Acid (Intermediate)

This procedure details the acylation of 2-aminobenzoic acid.

Reaction Setup: In a 250 mL round-bottom flask, dissolve 10 mmol of 2-aminobenzoic acid in

50 mL of anhydrous pyridine. Cool the solution to 0°C in an ice bath with continuous stirring.

Addition of Acylating Agent: Slowly add a solution of 11 mmol of 4-nitrobenzoyl chloride in 20

mL of anhydrous dichloromethane (DCM) dropwise to the cooled solution over 30 minutes.

Maintain the temperature at 0°C during the addition.

Reaction: After the addition is complete, allow the reaction mixture to warm to room

temperature and stir for 12 hours. The progress of the reaction can be monitored by TLC.[5]

[6]

Work-up and Isolation:

Pour the reaction mixture into 200 mL of an ice-water mixture.

Acidify the mixture to pH 2-3 using concentrated HCl. A precipitate will form.

Stir the suspension for 30 minutes in the ice bath to ensure complete precipitation.

Collect the solid product by vacuum filtration using a Buchner funnel.
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Wash the precipitate thoroughly with cold deionized water.

Purification: Recrystallize the crude product from an ethanol-water mixture to obtain pure 2-

[(4-nitrobenzoyl)amino]benzoic acid as a solid. Dry the product under vacuum.

C. Protocol 2: Synthesis of 2-[(4-Aminobenzoyl)amino]benzoic Acid (Final Product)

This procedure describes the reduction of the intermediate's nitro group.

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, add the

2-[(4-nitrobenzoyl)amino]benzoic acid (5 mmol) synthesized in the previous step.

Addition of Reducing Agent: Add 50 mL of ethanol, followed by the careful addition of Tin(II)

chloride dihydrate (SnCl₂·2H₂O, 25 mmol).

Reaction: Heat the mixture to reflux (approximately 80-90°C) using a heating mantle and stir

for 3-4 hours. Monitor the reaction's completion using TLC.

Work-up and Isolation:

Cool the reaction mixture to room temperature and remove the ethanol using a rotary

evaporator.

Add 100 mL of deionized water to the residue.

Carefully neutralize the solution by adding a saturated aqueous solution of sodium

bicarbonate (NaHCO₃) until the pH is approximately 7-8. A precipitate will form.

Stir the resulting suspension for 30 minutes.

Purification:

Collect the precipitate by vacuum filtration and wash it with cold deionized water.

The crude product can be further purified by recrystallization from ethanol to yield pure 2-
[(4-aminobenzoyl)amino]benzoic acid.

Dry the final product under vacuum.
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III. Data Presentation
The following table summarizes typical results for the synthesis. Yields and melting points are

representative and may vary based on experimental conditions.

Compound
Name

Synthesis
Step

Molecular
Formula

Typical
Yield (%)

Melting
Point (°C)

Key IR
Peaks
(cm⁻¹)

2-[(4-

Nitrobenzoyl)

amino]benzoi

c acid

1 C₁₄H₁₀N₂O₅ 85-95% 250-254

3300 (N-H),

1680 (C=O,

amide), 1700

(C=O, acid)

2-[(4-

Aminobenzoy

l)amino]benz

oic acid

2 C₁₄H₁₂N₂O₃ 70-85% 215-218

3400 & 3300

(N-H, amine),

1660 (C=O,

amide), 1690

(C=O, acid)

IV. Visualization
The following diagrams illustrate the synthetic workflow.

Step 1: Acylation

Step 2: Reduction

2-Aminobenzoic Acid
Pyridine, DCM
0°C to RT, 12h

4-Nitrobenzoyl Chloride

2-[(4-Nitrobenzoyl)amino]benzoic Acid SnCl₂·2H₂O, Ethanol
Reflux, 3-4h 2-[(4-Aminobenzoyl)amino]benzoic AcidAmide Formation Nitro Reduction

Click to download full resolution via product page

Caption: Synthetic workflow for the two-step synthesis of 2-[(4-Aminobenzoyl)amino]benzoic
acid.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b1269669?utm_src=pdf-body-img
https://www.benchchem.com/product/b1269669?utm_src=pdf-body
https://www.benchchem.com/product/b1269669?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1269669?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dissolve 2-Aminobenzoic Acid
in Pyridine (0°C)

Add 4-Nitrobenzoyl
Chloride Solution

1. Acylation Setup

Stir at Room
Temperature (12h)

Pour into Ice-Water
& Acidify with HCl

2. Work-up

Filter & Wash Precipitate

Recrystallize Intermediate

3. Purification

Combine Intermediate with
SnCl₂·2H₂O in Ethanol

4. Reduction Setup

Reflux Reaction (3-4h)

Evaporate Ethanol &
Neutralize with NaHCO₃

5. Work-up

Filter & Wash Final Product

Recrystallize Final Product

6. Purification

Click to download full resolution via product page

Caption: Step-by-step experimental workflow for the synthesis protocol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. asianpubs.org [asianpubs.org]

3. researchgate.net [researchgate.net]

4. researchgate.net [researchgate.net]

5. Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide
Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

6. mdpi.com [mdpi.com]

To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of 2-[(4-
Aminobenzoyl)amino]benzoic Acid Derivatives]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1269669#synthesis-of-2-4-aminobenzoyl-amino-
benzoic-acid-derivatives-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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